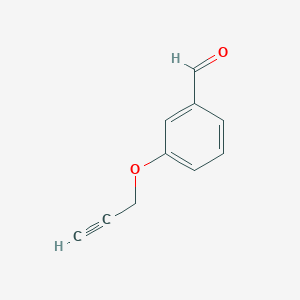

3-Prop-2-ynyloxy-benzaldehyde

描述

Contextualization of 3-Prop-2-ynyloxy-benzaldehyde within Aromatic Aldehyde Chemistry

Aromatic aldehydes are a fundamental class of organic compounds characterized by a formyl group directly attached to an aromatic ring. This structural motif imparts a unique reactivity profile, with the aldehyde group being susceptible to a wide range of nucleophilic additions and oxidations, while the aromatic ring can undergo electrophilic substitution reactions.

This compound distinguishes itself within this class through the presence of the propargyl ether at the meta position. This addition significantly broadens the synthetic possibilities compared to simpler benzaldehydes. While the aldehyde group participates in typical reactions such as condensations and reductions, the terminal alkyne of the propargyl group offers a reactive handle for a host of transformations, including click chemistry, coupling reactions, and cyclizations.

Significance of the Propargyl Ether Moiety in Chemical Transformations

The propargyl ether moiety is a highly versatile functional group in organic synthesis. mdpi.comnih.gov Its terminal alkyne is a key feature, enabling a variety of powerful chemical reactions. The presence of this group in this compound allows for its participation in reactions such as the Sonogashira coupling, copper-catalyzed azide-alkyne cycloaddition (click chemistry), and various metal-catalyzed cyclization reactions. chemimpex.com

Furthermore, the propargyl group can act as a precursor to other functional groups. For instance, it can be isomerized to an allene, which can then undergo further transformations. acs.org The propargyl ether itself can also be cleaved under specific conditions to reveal a hydroxyl group, adding another layer of synthetic utility. This reactivity makes the propargyl ether a valuable tool for introducing molecular complexity. acs.orgcymitquimica.com

Role as a Versatile Building Block in Complex Molecular Architectures

The dual functionality of this compound, possessing both an aldehyde and a terminal alkyne, positions it as an exceptional building block for the synthesis of complex molecules. chemimpex.com This allows for a stepwise and controlled elaboration of molecular structure.

For example, the aldehyde can be used as a point of attachment for one part of a target molecule through reactions like Wittig olefination or reductive amination. Subsequently, the alkyne can be employed to introduce another molecular fragment via a coupling reaction. This orthogonal reactivity is highly desirable in the construction of intricate molecular frameworks found in pharmaceuticals, natural products, and materials science. chemimpex.comsmolecule.com

The ability to participate in multicomponent reactions further enhances its value. For instance, in a one-pot reaction, the aldehyde, an amine, and another alkyne can react in a so-called A³ coupling (aldehyde-alkyne-amine) to rapidly generate complex propargylamines. The presence of the internal alkyne in this compound allows for its incorporation into such convergent synthetic strategies, leading to the efficient assembly of complex molecular scaffolds.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-prop-2-ynoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c1-2-6-12-10-5-3-4-9(7-10)8-11/h1,3-5,7-8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYAQTWGCPCRKJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC=CC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60390292 | |

| Record name | 3-Prop-2-ynyloxy-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5651-87-6 | |

| Record name | 3-(2-Propyn-1-yloxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5651-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Prop-2-ynyloxy-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Chemical Reactions and Transformations Involving 3 Prop 2 Ynyloxy Benzaldehyde

Click Chemistry Applications with the Alkyne Functionality

The terminal alkyne group of 3-Prop-2-ynyloxy-benzaldehyde is central to its utility in click chemistry, a concept introduced to describe reactions that are high-yielding, wide in scope, stereospecific, and simple to perform under mild conditions. organic-chemistry.org The most prominent of these is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which has become an indispensable tool in chemical synthesis and materials science. ugent.besigmaaldrich.com

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC is a highly efficient and reliable reaction that joins terminal alkynes with azides to exclusively form 1,4-disubstituted 1,2,3-triazole rings. wikipedia.org This transformation is catalyzed by a copper(I) species, which can be introduced as a Cu(I) salt or generated in situ from a Cu(II) salt (e.g., copper(II) sulfate) and a reducing agent like sodium ascorbate. wikipedia.org The reaction proceeds through a mechanism distinct from the uncatalyzed Huisgen 1,3-dipolar cycloaddition, offering a dramatically accelerated rate and complete regioselectivity under mild, often aqueous, conditions. organic-chemistry.orgnih.gov This robustness and specificity make the CuAAC exceptionally suitable for complex molecular construction.

The primary application of CuAAC with this compound is the synthesis of a diverse array of 1,2,3-triazole derivatives. By reacting the alkyne functionality with various organic azides (R-N₃), a stable, five-membered heterocyclic triazole ring is formed, linking the benzaldehyde (B42025) moiety to the R-group of the azide (B81097). This reaction provides a straightforward and high-yielding pathway to novel compounds where the triazole ring acts as a rigid, stable linker. The resulting products incorporate the versatile aldehyde group, which remains available for subsequent chemical modifications.

| Reactant (Azide) | Reaction Conditions | Resulting Triazole Derivative Structure | Potential Application Area |

|---|---|---|---|

| Benzyl Azide | CuSO₄, Sodium Ascorbate, H₂O/t-BuOH | 1-benzyl-4-((3-formylphenoxy)methyl)-1H-1,2,3-triazole | Pharmaceutical Scaffolding |

| Azidoacetic acid ethyl ester | Cu(I) source (e.g., CuI), Base, Organic Solvent | ethyl 2-(4-((3-formylphenoxy)methyl)-1H-1,2,3-triazol-1-yl)acetate | Precursor for Bioactive Molecules |

| 1-Azido-4-nitrobenzene | CuSO₄, Sodium Ascorbate, aq. solvent | 1-((3-formylphenoxy)methyl)-4-(4-nitrophenyl)-1H-1,2,3-triazole | Materials with NLO Properties |

| 3-Azido-7-hydroxycoumarin | CuSO₄, Sodium Ascorbate, aq. buffer | 7-hydroxy-3-(4-((3-formylphenoxy)methyl)-1H-1,2,3-triazol-1-yl)-2H-chromen-2-one | Fluorescent Probes jenabioscience.com |

The CuAAC reaction is a cornerstone of modern polymer chemistry, enabling the synthesis of complex macromolecular architectures that were previously difficult to access. savvysciencepublisher.com this compound can be integrated into polymer systems in two primary ways:

Polymer Backbone Synthesis: It can act as an AB-type monomer if converted to an azide derivative, or more commonly, as part of an AA + BB step-growth polymerization. For example, reacting a diazide monomer with a dialkyne derived from this compound would produce a linear polymer containing triazole and benzaldehyde units in the main chain.

Post-Polymerization Modification: More frequently, it is used to functionalize existing polymers. An azide-containing polymer can be readily modified by "clicking" this compound onto its side chains. This process is highly efficient and quantitatively introduces the aldehyde functionality, which can then be used for further reactions, such as cross-linking or attaching other molecules. ugent.be

The modularity of the CuAAC reaction makes it an ideal strategy for assembling complex molecular probes for biological or analytical applications. google.com this compound can serve as a key component in a multi-part probe. For instance, it can be used to link a reporter group (like a fluorophore) to a targeting moiety (like a biotin (B1667282) or a specific ligand). The aldehyde group provides an additional site for conjugation, allowing for the creation of multifunctional probes. A common strategy involves reacting a fluorogenic azide, which becomes fluorescent upon triazole formation, with an alkyne like this compound to create a probe that can be further attached to a target via its aldehyde group. jenabioscience.com

Applications in Bioconjugation and Materials Science

The stability of the triazole ring and the bioorthogonal nature of the CuAAC reaction have made it a vital tool in bioconjugation. sigmaaldrich.commedigy.com this compound can be attached to azide-modified biomolecules, such as proteins, DNA, or sugars, under physiological conditions without disrupting their structure or function. sigmaaldrich.com This allows for the precise labeling of biological targets.

In materials science, this compound is valuable for surface functionalization and the creation of advanced materials. rsc.org Self-assembled monolayers on azide-functionalized surfaces can be prepared by clicking this compound, introducing an aldehyde-rich surface for sensor development or further chemical modification. Its integration into polymers can lead to materials with tunable properties, such as photosensitive polymers or functional resins for chromatography. acs.org

| Field | Specific Application | Role of this compound |

|---|---|---|

| Bioconjugation | Protein/Peptide Labeling | Alkyne component for clicking onto azide-modified amino acid residues. |

| Bioconjugation | DNA/RNA Modification | Used to attach labels or other functional groups to azide-modified nucleotides. |

| Materials Science | Surface Functionalization | Immobilization on azide-modified surfaces (e.g., silicon, gold) to create an aldehyde-functionalized interface. |

| Materials Science | Synthesis of Functional Polymers | Serves as a monomer or a modifying agent to introduce aldehyde groups for cross-linking or further functionalization. ugent.be |

Cyclization and Rearrangement Reactions

Beyond click chemistry, the propargyl ether linkage in this compound is susceptible to thermally or catalytically induced cyclization and rearrangement reactions. The most prominent of these is the aromatic Claisen rearrangement.

The Claisen rearrangement is a nih.govnih.gov-sigmatropic rearrangement where an aryl propargyl ether rearranges upon heating. wikipedia.orglibretexts.org In this concerted, pericyclic reaction, the propargyl group migrates from the oxygen atom to an ortho position on the aromatic ring. organic-chemistry.org The initial product is an allenyl-substituted phenol, which is unstable and rapidly tautomerizes to a more stable chromene (a benzopyran derivative) or a dihydrofuranone, depending on the reaction pathway. For this compound, this reaction would lead to the formation of a substituted chromene, a heterocyclic scaffold present in many natural products and biologically active compounds. The reaction typically requires high temperatures (180-220 °C) but can be accelerated by Lewis acids. The aldehyde group at the meta position would influence the electronic properties of the ring but would not block the ortho positions required for the rearrangement.

Metal-Catalyzed Cycloisomerizations

Metal-catalyzed cycloisomerization reactions provide an efficient pathway to convert acyclic enynes or similar unsaturated systems into carbocyclic and heterocyclic frameworks. nih.gov In the context of substrates like this compound, these reactions are initiated by the π-activation of the alkyne moiety by an electrophilic metal catalyst, triggering a cascade of bond formations. nih.gov

Copper(I) catalysts are effective in mediating the cycloisomerization of o-alkynylbenzaldehydes. nih.gov This process involves an initial cycloisomerization step, which is then followed by the addition of a nucleophile. For instance, in a sequential reaction involving a diynyl o-benzaldehyde substrate, a Cu(I) catalyst mediates the initial cycloisomerization and subsequent nucleophilic addition of dimethyl malonate to form an isochromene intermediate. nih.gov While this specific example uses a more complex substrate than this compound, the principle of Cu(I)-catalyzed cycloisomerization to an isochromene is a relevant transformation pathway. nih.gov The reaction proceeds through the activation of the alkyne by the copper catalyst, facilitating the intramolecular attack of the aldehyde's oxygen atom.

Platinum(II) complexes, such as PtCl₂, are highly efficient catalysts for various rearrangement reactions of enynes. nih.gov The catalytic cycle is typically initiated by the π-complexation of the Pt(II) center to the alkyne, which activates it towards nucleophilic attack. nih.govnih.gov This activation can lead to the formation of diverse structural motifs. nih.gov

In a notable example of sequential catalysis, a novel polycyclic cyclopropane (B1198618) was synthesized from a diynyl o-benzaldehyde. nih.gov After an initial Cu(I)-mediated cycloisomerization/nucleophilic addition formed an isochromene, a subsequent Pt(II)-catalyzed enyne cycloisomerization was performed. nih.gov The mechanism involves the π-coordination of the Pt(II) catalyst to the pendant alkyne of the isochromene intermediate. nih.gov This is followed by the cyclization of the enol ether, which results in the formation of a seven-membered-ring metal-“ate” intermediate, ultimately leading to the final polycyclic product with high diastereoselectivity. nih.gov

Formation of Fused Heterocyclic Systems

The reactivity of this compound is well-suited for the synthesis of complex, fused heterocyclic systems, which are significant structural motifs in medicinal chemistry. acs.orgnih.gov Quinoxalines, in particular, are an important class of nitrogen-containing heterocycles that serve as valuable scaffolds in drug discovery. nih.gov

Indium(III) chloride (InCl₃) has emerged as a versatile and water-tolerant Lewis acid catalyst for various organic transformations. sci-hub.se Its utility stems from its ability to activate multiple bonds, including carbon-carbon and carbon-heteroatom bonds, making them susceptible to nucleophilic attack. sci-hub.se InCl₃ has been successfully employed in multicomponent, one-pot syntheses to construct N, O, and S-containing heterocycles. sci-hub.se

An efficient InCl₃-catalyzed two-component reaction has been developed for the synthesis of complex fused quinoxalines from 2-propargyloxybenzaldehydes (such as this compound) and 1-(2-aminophenyl)pyrroles/indoles. acs.orgnih.gov This one-pot approach is noted for its high step- and atom-economy, resulting in the formation of three new C/N–C bonds in a single synthetic operation. acs.orgnih.gov

A specific application of InCl₃ catalysis is the synthesis of 12bH-benzo nih.govsigmaaldrich.comacs.orgbiosynth.comoxazepino[4,5-a]pyrrolo/indolo[2,1-c]quinoxalines. nih.gov The reaction proceeds by dissolving an o-propargyloxybenzaldehyde and a suitable pyrrole (B145914)/indole-substituted aniline (B41778) in p-xylene. acs.orgnih.gov After a brief stirring period, InCl₃ is added, and the mixture is refluxed. acs.orgnih.gov

The proposed mechanism begins with the condensation of the aldehyde (e.g., 2-propargyloxybenzaldehyde) and the aniline (e.g., 1-(2-aminophenyl)pyrrole) to form an imine intermediate. acs.orgnih.gov The InCl₃ catalyst then activates the imine functionality, which triggers an intramolecular cyclization via an electrophilic aromatic substitution reaction involving the pyrrole or indole (B1671886) moiety. acs.orgnih.gov This is followed by aromatization and further cyclization steps to yield the final fused quinoxaline (B1680401) product. acs.orgnih.gov This method has been shown to produce the desired compounds in moderate to good yields, reaching up to 83%. nih.gov

The table below summarizes the synthesis of various fused quinoxalines using this InCl₃-catalyzed method.

| Aldehyde Reactant | Aniline Reactant | Product | Yield (%) |

|---|---|---|---|

| 2-(prop-2-ynyloxy)benzaldehyde | 5-chloro-2-(1H-pyrrol-1-yl)aniline | 3-Chloro-6-methyl-12bH-benzo nih.govsigmaaldrich.comacs.orgbiosynth.comoxazepino[4,5-a]pyrrolo[2,1-c]quinoxaline | 83% nih.gov |

| 4-methoxy-2-(prop-2-ynyloxy)benzaldehyde | 2-(1H-indol-1-yl)aniline | 10-Methoxy-8-methyl-14bH-benzo nih.govsigmaaldrich.comacs.orgbiosynth.comoxazepino[4,5-a]indolo[2,1-c]quinoxaline | 25% acs.org |

Condensation Reactions

Condensation reactions are fundamental to many of the transformations involving this compound, often serving as the initial step in a multi-step cascade or domino reaction sequence. The aldehyde functional group readily reacts with primary amines to form imines (Schiff bases), which are key intermediates in the synthesis of nitrogen-containing heterocycles.

As detailed in the InCl₃-catalyzed synthesis of fused quinoxalines (Section 3.2.2.2), the first step of the reaction mechanism is the condensation between the aldehyde group of 2-propargyloxybenzaldehyde and the primary amine of 1-(2-aminophenyl)pyrrole. acs.orgnih.gov This imine formation is crucial as it sets the stage for the subsequent intramolecular cyclizations that are triggered by the Lewis acid catalyst. acs.orgnih.gov This exemplifies how a classical condensation reaction can be integrated into a powerful, modern synthetic methodology to build molecular complexity efficiently.

Reactions with Hydrazines to Form Hydrazones

Palladium-Catalyzed Cascade Reactions

Palladium catalysis has emerged as a powerful tool in organic synthesis, enabling the construction of complex molecules through cascade reactions. These reactions, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of efficiency and atom economy. The propargyl ether moiety in this compound is a particularly interesting functional group for such transformations.

While specific studies on the palladium-catalyzed cascade reactions of this compound with organoboron compounds are not extensively documented, the reactivity of structurally similar compounds provides a strong basis for predicting its behavior. For instance, palladium-catalyzed cascade reactions of 1-(3-arylprop-2-ynyloxy)-2-bromo benzene (B151609) derivatives with organoboron compounds, such as arylboronic acids, have been shown to be a versatile method for the synthesis of benzofuran (B130515) derivatives. nih.gov

This transformation is believed to proceed via a cascade of reactions initiated by the palladium catalyst. The proposed mechanism involves a cyclocarbopalladation step, where the palladium catalyst coordinates to the alkyne and the aryl halide, followed by an intramolecular insertion of the alkyne. This generates a vinylpalladium intermediate, which can then participate in a Suzuki-Miyaura coupling reaction with an organoboron compound. nih.gov Subsequent aromatization leads to the formation of the benzofuran ring system.

Given these precedents, it is plausible that this compound could undergo a similar palladium-catalyzed cascade reaction. The aldehyde group, while not directly participating in the initial cyclization, could influence the reaction's outcome or be a handle for further transformations. The reaction would likely involve an intramolecular carbopalladation of the alkyne onto the benzene ring, followed by a cross-coupling with an organoboron reagent. The specific regioselectivity of the cyclization and the compatibility of the aldehyde functionality under the reaction conditions would be key aspects to investigate. The potential to generate complex, functionalized heterocyclic scaffolds from a readily available starting material makes this an area of significant interest for further research.

Applications of 3 Prop 2 Ynyloxy Benzaldehyde in Functional Materials and Polymers

Development of Functionalized Polymers

3-Prop-2-ynyloxy-benzaldehyde serves as a versatile precursor for the development of polymers with tailored functionalities. chemimpex.com The aldehyde group can be incorporated into a polymer backbone or as a pendant group, which can then be modified in subsequent post-polymerization steps. For instance, polymers containing aldehyde functionalities can undergo indium-mediated Barbier allylation to introduce homoallylic alcohol groups. These new structures, containing both a secondary alcohol and a terminal alkene, can be further functionalized through orthogonal reactions like esterification and thiol-ene click reactions, allowing for the precise placement of a wide range of chemical functionalities within the same repeating unit. acs.org

Similarly, the propargyl group provides a reactive handle for introducing diverse molecular entities onto a polymer chain via click chemistry. This high-efficiency reaction is widely used to attach biomolecules, fluorescent dyes, or other functional moieties to a polymer backbone, creating materials for specialized applications in biotechnology and electronics. The dual reactivity of the molecule allows for the synthesis of multifunctional polymers where one group acts as a point of attachment to the polymer backbone and the other is available for further functionalization.

Incorporation into Polymer Architectures for Specific Properties

The distinct reactivity of the alkyne and aldehyde groups in this compound allows for its strategic incorporation to control and define polymer architectures. The ability to form cross-linked networks is a key application. The alkyne functionality is particularly useful for creating polymer networks through reactions like the thiol-yne photo-click reaction. researchgate.net When copolymerized with other monomers, the pendant alkyne groups can react with dithiol crosslinkers upon exposure to UV light, forming a stable, cross-linked elastomer. researchgate.net This method is highly efficient and tolerant to oxygen, making it suitable for various applications, including the fabrication of soft-tissue engineering scaffolds. researchgate.net

The aldehyde group can be used to form dynamic covalent bonds, such as imines, which are reversible. This property is exploited in the design of self-healing or adaptable polymer networks. For example, polymers with pendant aldehyde groups can be cross-linked with multi-amine compounds to form hydrogels. The resulting imine bonds can break and reform under certain conditions (like changes in pH), allowing the material to repair itself after damage. researchgate.net This dual functionality enables the creation of complex architectures, such as graft copolymers or polymer networks with tunable properties.

Role as a Building Block in Advanced Polymer Synthesis

As a heterobifunctional molecule, this compound is an important component in the toolbox for advanced polymer synthesis, enabling the creation of well-defined and complex macromolecular structures.

The aldehyde group of this compound makes it a suitable candidate for producing polymers with a defined aldehyde group at one end of the chain (ω-end-functionalized). Aldehyde-terminated polymers are valuable intermediates because the aldehyde can be easily converted into a wide array of other functional groups. rsc.org

One established method to create such polymers is through the use of a functional chain transfer agent (CTA) during polymerization. osti.gov In catalytic chain transfer polymerization, for example, a CTA containing an aldehyde, or a precursor to one, can be used to terminate growing polymer chains, thereby installing the functional group at the chain end. rsc.org While specific literature detailing the use of this compound as a CTA is not prevalent, its aldehyde functionality is analogous to other aldehydes used for this purpose, such as 10-undecenal. osti.gov The resulting ω-aldehyde-functionalized polymer could then be utilized in subsequent reactions, such as coupling to dye molecules or initiating the growth of a second polymer block, while the alkyne at the other end remains available for orthogonal click reactions. osti.gov

Interactive Table: Potential Reactions for Polymer Functionalization

| Functional Group | Reaction Type | Reagent Example | Resulting Linkage/Group | Application |

| Alkyne | CuAAC Click Chemistry | Azide-functionalized molecule | Triazole | Grafting, Cross-linking |

| Thiol-yne Reaction | Thiol-functionalized molecule | Vinyl sulfide (B99878) / Alkyl disulfide | Cross-linking, Network formation | |

| Aldehyde | Imine Formation | Primary amine | Imine (Schiff base) | Dynamic cross-linking, Self-healing |

| Reductive Amination | Amine + Reducing agent | Secondary/Tertiary amine | Stable grafting, Functionalization | |

| Wittig Reaction | Phosphonium ylide | Alkene | Backbone modification |

Stimuli-responsive hydrogels, or "smart" hydrogels, are materials that undergo significant changes in their properties in response to external signals such as pH, temperature, or light. nih.govnih.gov The functional groups of this compound are well-suited for the fabrication of such materials.

Research has demonstrated the synthesis of stimuli-responsive hydrogels using a closely related isomer, 4-(prop-2-ynyloxy)benzaldehyde. In this work, the terminal alkyne group is utilized for cross-linking via the CuAAC "click" reaction with a polymer bearing azide (B81097) groups, such as α,ω-diazide polyethylene (B3416737) glycol (PEG). This reaction forms a stable, cross-linked hydrogel network. The aldehyde functionality, which remains pendant within the hydrogel network, can then be used to introduce further functionality or can itself impart responsive behavior. For instance, hydrogels cross-linked with imine bonds formed from aldehyde groups are often pH-responsive, as the imine linkage is typically reversible under acidic conditions, leading to the degradation or swelling of the gel. researchgate.net This approach allows for the creation of sophisticated materials for applications like controlled drug delivery, where a specific environmental stimulus can trigger the release of an encapsulated therapeutic agent. nih.gov

Computational and Spectroscopic Investigations of 3 Prop 2 Ynyloxy Benzaldehyde

Spectroscopic Characterization Techniques

Spectroscopic analysis is fundamental to the characterization of 3-Prop-2-ynyloxy-benzaldehyde, confirming its molecular structure and providing insight into its chemical environment.

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic, aldehydic, methylene, and acetylenic protons. Based on the analysis of structurally similar compounds, the anticipated chemical shifts are as follows:

Aldehydic Proton (-CHO): A singlet is expected to appear in the downfield region, typically around 9.9-10.0 ppm, due to the deshielding effect of the carbonyl group.

Aromatic Protons (Ar-H): The protons on the benzene (B151609) ring will likely appear as a complex multiplet in the range of 7.1-7.8 ppm. The specific splitting patterns are influenced by the substitution pattern on the ring.

Methylene Protons (-O-CH₂-C≡): A doublet is anticipated around 4.8 ppm. The coupling is with the terminal acetylenic proton.

Acetylenic Proton (-C≡C-H): A triplet is expected at approximately 2.5 ppm, a characteristic chemical shift for a terminal alkyne proton, with coupling to the adjacent methylene protons.

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Aldehydic (-CHO) | ~9.9-10.0 | Singlet |

| Aromatic (Ar-H) | ~7.1-7.8 | Multiplet |

| Methylene (-O-CH₂-C≡) | ~4.8 | Doublet |

| Acetylenic (-C≡C-H) | ~2.5 | Triplet |

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The predicted chemical shifts for this compound are detailed below:

Carbonyl Carbon (-CHO): The aldehydic carbon is the most deshielded, with an expected resonance around 192 ppm.

Aromatic Carbons (Ar-C): The aromatic carbons typically resonate in the range of 110-160 ppm. The carbon attached to the oxygen of the propargyloxy group (C-O) is expected around 158 ppm, while the carbon attached to the aldehyde group is anticipated around 137 ppm. The other aromatic carbons will appear at distinct chemical shifts based on their electronic environment.

Alkynyl Carbons (-C≡C-): The two carbons of the triple bond are expected to have characteristic shifts. The terminal carbon (-C≡C -H) is predicted to be around 78 ppm, and the internal carbon (-O-CH₂-C ≡) is expected around 76 ppm.

Methylene Carbon (-O-CH₂-): The carbon of the methylene group adjacent to the ether oxygen is expected to resonate at approximately 56 ppm.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (-CHO) | ~192 |

| Aromatic (C-O) | ~158 |

| Aromatic (C-CHO) | ~137 |

| Aromatic (Other) | ~110-130 |

| Alkynyl (-C≡C-H) | ~78 |

| Alkynyl (-O-CH₂-C≡) | ~76 |

| Methylene (-O-CH₂-) | ~56 |

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show the following key absorption bands:

C-H stretch (alkyne): A sharp, characteristic peak around 3300-3250 cm⁻¹ corresponding to the stretching of the terminal acetylenic C-H bond.

C-H stretch (aromatic and aldehyde): Absorptions in the region of 3100-3000 cm⁻¹ for the aromatic C-H stretches and a distinct pair of bands around 2850 and 2750 cm⁻¹ for the aldehydic C-H stretch (Fermi resonance).

C≡C stretch (alkyne): A weak but sharp absorption band is expected in the range of 2150-2100 cm⁻¹ for the carbon-carbon triple bond stretch.

C=O stretch (aldehyde): A strong, sharp absorption peak characteristic of the carbonyl group of an aromatic aldehyde is anticipated around 1700 cm⁻¹.

C=C stretch (aromatic): Several peaks in the 1600-1450 cm⁻¹ region due to the carbon-carbon stretching vibrations within the benzene ring.

C-O stretch (ether): An absorption band is expected in the 1250-1000 cm⁻¹ region corresponding to the C-O stretching of the aryl ether linkage.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Acetylenic C-H | Stretch | ~3300-3250 | Sharp, Medium |

| Aromatic/Aldehydic C-H | Stretch | ~3100-3000, ~2850, ~2750 | Medium to Weak |

| Alkynyl C≡C | Stretch | ~2150-2100 | Weak, Sharp |

| Aldehydic C=O | Stretch | ~1700 | Strong, Sharp |

| Aromatic C=C | Stretch | ~1600-1450 | Medium to Weak |

| Aryl Ether C-O | Stretch | ~1250-1000 | Strong |

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. For this compound (C₁₀H₈O₂), the expected monoisotopic mass is approximately 160.05 g/mol . The mass spectrum would show a molecular ion peak ([M]⁺) at m/z 160. Fragmentation patterns would likely involve the loss of the formyl group (-CHO, 29 Da) leading to a fragment at m/z 131, and cleavage of the propargyl group.

X-ray Crystallography for Structural Elucidation

Crystal Structure Determination

While a commercial supplier notes that the crystal structure of this compound has been determined by X-ray crystallography, the detailed crystallographic data, such as unit cell dimensions, space group, and atomic coordinates, are not available in peer-reviewed publications biosynth.com.

For context, detailed crystal structure analyses have been performed on closely related isomers. For example, 4-(Prop-2-yn-1-yloxy)benzaldehyde was found to have a nearly planar structure, crystallizing in the monoclinic P21/n space group researchgate.net. Similarly, the crystal structure of 2-Hydroxy-4-(prop-2-ynyloxy)benzaldehyde has been determined to be in the triclinic system nih.gov. Ab-initio crystal structure determination from laboratory X-ray powder diffraction data has also been successfully applied to derivatives like 3-methoxy-4-(prop-2-ynyloxy)benzaldehyde, which was found to have a monoclinic unit cell aip.org. However, these findings are specific to their respective isomers and cannot be directly extrapolated to this compound.

Table 1: Crystallographic Data for Related Benzaldehyde (B42025) Derivatives (Illustrative) (Note: Data below is for isomeric or related compounds, not this compound)

| Compound | Formula | Crystal System | Space Group | Reference |

|---|---|---|---|---|

| 4-(Prop-2-yn-1-yloxy)benzaldehyde | C₁₀H₈O₂ | Monoclinic | P21/n | researchgate.net |

| 2-Hydroxy-4-(prop-2-ynyloxy)benzaldehyde | C₁₀H₈O₃ | Triclinic | P-1 | nih.gov |

| 3-methoxy-4-(prop-2-ynyloxy)benzaldehyde | C₁₁H₁₀O₃ | Monoclinic | P21/c | aip.org |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The analysis of intermolecular interactions is crucial for understanding crystal packing, polymorphism, and the material properties of a compound. Techniques such as Hirshfeld surface analysis are commonly used to visualize and quantify these non-covalent interactions.

Specific studies detailing the intermolecular interactions within the crystal lattice of this compound are not available in the searched literature. Such an analysis is contingent on the availability of its detailed crystal structure data.

In related benzaldehyde derivatives, a variety of intermolecular forces have been identified as key to their supramolecular assembly rsc.orgnih.gov. For instance, the crystal packing of 4-(Prop-2-yn-1-yloxy)benzaldehyde is stabilized by π–π stacking interactions, with a centroid–centroid distance of 3.5585 (15) Å, and Csp—H⋯O=C hydrogen bonds that link molecules into a ladder-like structure researchgate.net. In the case of 3-methoxy-4-(prop-2-ynyloxy)benzaldehyde, the crystal packing is influenced by C-H···O bonds and π···π interactions aip.org. Hirshfeld surface analysis performed on this and other derivatives indicates that H···H, C···H, and O···H contacts typically account for a significant portion of the total surface area, highlighting their importance in the crystal packing aip.org.

Table 2: Common Intermolecular Interactions in Propargyloxy Benzaldehyde Derivatives (Note: These are general findings from related compounds and not specific to this compound)

| Interaction Type | Description | Observed in Related Compounds |

|---|---|---|

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Yes researchgate.netaip.org |

| C-H···O Hydrogen Bonding | Weak hydrogen bonds involving a carbon-hydrogen donor and an oxygen acceptor. | Yes researchgate.netaip.org |

| H···H Contacts | Van der Waals interactions between hydrogen atoms. | Yes aip.orgnih.gov |

| C···H Contacts | Interactions between carbon and hydrogen atoms on adjacent molecules. | Yes aip.orgnih.gov |

Computational Chemistry Studies

Computational chemistry offers powerful tools to predict the properties and behavior of molecules, aiding in drug discovery and materials science. These studies can provide insights where experimental data is lacking.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound, which are critical for its development as a potential drug. These predictions help to identify compounds with favorable drug-like properties early in the discovery process nih.govmdpi.com.

A specific, comprehensive in silico ADME profile for this compound has not been published in the scientific literature. While public databases like PubChem provide some computed physical properties (e.g., an XLogP3 value of 1.9), a full analysis covering parameters like water solubility, gastrointestinal absorption, blood-brain barrier penetration, and metabolic stability is not available nih.gov. Such analyses have been conducted for other complex heterocyclic compounds, demonstrating the methodology, but the data for the target compound remains uninvestigated nih.govrsc.org.

Quantum Chemical Studies

Quantum chemical studies, such as those using Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and reactivity of molecules. These calculations can determine properties like HOMO-LUMO energy gaps, molecular electrostatic potential (MEP), and vibrational frequencies.

No dedicated quantum chemical studies on this compound were found in the literature search. DFT and other computational methods have been applied to analyze related chalcones and benzaldehyde derivatives to understand their structural and electronic properties, but this specific molecule has not been the subject of such a published investigation researchgate.net.

Medicinal Chemistry and Biological Applications of 3 Prop 2 Ynyloxy Benzaldehyde Derivatives

Design and Synthesis of Bioactive Derivatives

The design of bioactive compounds from 3-Prop-2-ynyloxy-benzaldehyde primarily leverages its two key functional groups. The terminal alkyne is an ideal handle for "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), to form stable 1,2,3-triazole rings. nih.gov The aldehyde group provides a site for the formation of hydrazones through condensation reactions with various hydrazides. nih.govscispace.com These synthetic strategies allow for the modular assembly of diverse molecular architectures, enabling the exploration of structure-activity relationships.

The synthesis of 1,2,3-triazole derivatives from this compound is most efficiently achieved through the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. researchgate.net This reaction, a cornerstone of "click chemistry," involves the [3+2] cycloaddition of the terminal alkyne of the benzaldehyde (B42025) derivative with an organic azide (B81097) in the presence of a copper(I) catalyst. nih.gov This method is highly favored for its reliability, high yields, and specificity, exclusively producing the 1,4-disubstituted triazole regioisomer under mild, often aqueous, conditions. nih.gov

The general synthetic route involves reacting this compound with a variety of substituted aryl or alkyl azides. The copper(I) catalyst is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), with a reducing agent like sodium ascorbate. nih.gov The resulting triazole ring acts as a stable and rigid linker, connecting the this compound core to other pharmacophoric fragments, thus creating a library of hybrid molecules for biological screening. longdom.org

Hydrazone analogues of this compound are synthesized through a condensation reaction between the aldehyde functional group and a hydrazine (B178648) or hydrazide derivative. nih.govscispace.com This reaction typically involves heating the two reactants in a suitable solvent, such as ethanol, often with a catalytic amount of acid to facilitate the dehydration process. nih.gov

The general procedure consists of reacting this compound with a selected hydrazide (R-CO-NH-NH₂) or a substituted hydrazine (R-NH-NH₂). The resulting hydrazone product contains the characteristic azomethine moiety (-C=N-NH-), which is known to be a pharmacophore in a wide range of biologically active compounds. nih.govresearchgate.netscispace.com This synthetic route is straightforward and allows for the introduction of diverse substituents (R-groups) derived from the hydrazine/hydrazide component, enabling the fine-tuning of the molecule's biological and physicochemical properties. biosynth.com

Evaluation of Biological Activities

Derivatives of this compound, particularly those incorporating triazole and hydrazone functionalities, are frequently evaluated for their potential as therapeutic agents. A key area of investigation is their ability to inhibit enzymes implicated in various diseases. longdom.orgnih.gov

While specific studies on the enzyme inhibitory profile of derivatives synthesized directly from this compound are limited in publicly accessible literature, the broader classes of benzaldehyde-derived triazoles and hydrazones are well-documented as potent enzyme inhibitors. Research has focused on their activity against enzymes relevant to neurodegenerative diseases and metabolic disorders. nih.govsci-hub.st

Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, and its inhibition is a primary therapeutic strategy for Alzheimer's disease. nih.gov Triazole-containing hybrids have emerged as a significant class of AChE inhibitors. frontiersin.org Although specific data for this compound derivatives is not available, studies on analogous triazole-based compounds demonstrate their potential. For instance, various quinazoline–1,2,3-triazole hybrids have been shown to inhibit the AChE enzyme with IC₅₀ values ranging from 0.2 to 83.9 μM. nih.gov Similarly, certain thienobenzo-1,2,3-triazole derivatives exhibit potent, non-selective inhibition of both AChE and butyrylcholinesterase (BChE). researchgate.net The data in the table below illustrates the AChE inhibitory activity of representative triazole-containing compounds, highlighting the potential of this chemical class.

| Compound Class | Specific Derivative Example | AChE IC₅₀ (µM) | Reference |

|---|---|---|---|

| Naphtho-triazole | Derivative with pentenyl substituent | 51.3 | nih.gov |

| Thienobenzo-1,2,3-triazolinium salt | Derivative 23 | 4.4 | nih.gov |

| Coumarin-1,2,3-triazole Hybrid | Decursinol hybrid | 7.3 | nih.gov |

| Quinazoline-1,2,3-triazole Hybrid | Various derivatives | 0.2 - 83.9 | nih.gov |

| Compound Class | Specific Derivative Example | α-Glucosidase IC₅₀ (µM) | Reference |

|---|---|---|---|

| Triazole-bearing bis-hydrazone | Compound 17 | 1.10 ± 0.05 | nih.govresearchgate.net |

| Triazole-bearing bis-hydrazone | Compound 15 | 1.50 ± 0.05 | nih.govresearchgate.net |

| Coumarin-hydrazone hybrid | Compound 7c | 2.39 ± 0.05 | nih.gov |

| Hydrazone-based polyhydroquinoline | Compound 8 | 5.31 ± 0.25 | sci-hub.st |

| Standard Drug | Acarbose (B1664774) | 9.80 ± 0.20 | nih.govresearchgate.net |

Enzyme Inhibitory Activity

Tyrosinase Inhibition

There is currently a lack of specific published research evaluating derivatives of this compound as tyrosinase inhibitors. The scientific community has extensively investigated other classes of benzaldehyde derivatives for this purpose, demonstrating that the benzaldehyde scaffold can be effective for inhibiting melanin (B1238610) production. brieflands.comnih.govnih.govmdpi.commdpi.com However, studies focusing on derivatives bearing the 3-prop-2-ynyloxy substitution are not present in the available literature.

Antioxidant Properties

Specific investigations into the antioxidant properties of derivatives synthesized from this compound have not been identified in a review of current scientific literature. In contrast, research has been conducted on isomers, such as derivatives of 2-(Prop-2-yn-1-yloxy)benzaldehyde. For instance, a study synthesized 5-bromo-2-(prop-2-yn-1-yloxy)benzaldehyde and 3,5-di-tert-butyl-2-(prop-2-yn-1-yloxy)benzaldehyde, evaluating their antioxidant capacity through various methods. researchgate.net The 3,5-di-tert-butyl substituted compound, in particular, demonstrated significant antioxidant potential, comparable to the universal standard, trolox. researchgate.net However, similar detailed antioxidant studies for derivatives of the 3-prop-2-ynyloxy isomer are not publicly documented.

Potential in Anti-Cancer Research

While this compound is noted as a precursor for compounds with potential anti-cancer applications, specific studies detailing the synthesis and cytotoxic activity of its direct derivatives are limited. chemimpex.com Research on the broader benzaldehyde class has shown promise; for example, the parent compound, benzaldehyde, has been shown to halt the growth and spread of therapy-resistant pancreatic cancer cells. eurekalert.org It exerts its effect by interfering with the interaction between the signaling protein 14-3-3ζ and phosphorylated histone H3, which is crucial for cancer cell survival and treatment resistance. eurekalert.orgnih.gov Furthermore, studies on the isomeric 2-(prop-2-yn-1-yloxy)benzaldehyde derivatives have shown significant cytotoxic activity against breast adenocarcinoma cell lines (MCF-7). researchgate.net Despite these related findings, dedicated research on the anti-cancer potential of derivatives from this compound is not yet available in the literature.

Interaction with Biological Macromolecules (e.g., DNA, RNA)

Direct evidence and detailed studies concerning the interaction of this compound derivatives with biological macromolecules such as DNA and RNA are not found in the current body of scientific literature. While related heterocyclic structures synthesized from the 4-prop-2-ynyloxy-benzaldehyde isomer, like certain benzimidazoles, are known to interact with DNA, this cannot be directly extrapolated to derivatives of the 3-substituted isomer. nih.gov Without specific biophysical studies, any potential for these compounds to act as intercalating agents or groove binders remains speculative.

Modulation of Immune Checkpoints (e.g., PD-1/PD-L1)

An extensive review of the literature did not yield any studies that have designed, synthesized, or tested derivatives of this compound as modulators of immune checkpoints like the PD-1/PD-L1 pathway. The field of small-molecule immune checkpoint inhibitors is an active area of research, but to date, it has not included compounds specifically derived from this particular chemical scaffold.

Future Research Directions and Emerging Trends

Novel Synthetic Strategies for Enhanced Efficiency and Selectivity

The classical synthesis of 3-Prop-2-ynyloxy-benzaldehyde typically involves the Williamson ether synthesis, reacting 3-hydroxybenzaldehyde with a propargyl halide in the presence of a base. While effective, future research is geared towards developing more efficient, selective, and sustainable synthetic methodologies.

Organocatalysis: The exploration of organocatalytic methods presents a promising avenue for the synthesis of this compound and its derivatives. nih.govnih.govmdpi.com Organocatalysts can offer milder reaction conditions and improved selectivity, avoiding the use of potentially contaminating metal catalysts. For instance, chiral organocatalysts could be employed to achieve enantioselective modifications of the benzaldehyde (B42025) moiety in subsequent reactions.

Palladium-Catalyzed Cross-Coupling Reactions: The Sonogashira coupling, a powerful tool for the formation of carbon-carbon bonds between sp² and sp hybridized carbons, offers a potential alternative for the synthesis of aryl-alkyne frameworks. wikipedia.orglibretexts.orghes-so.chorganic-chemistry.orgnih.gov Future investigations could explore a convergent synthesis where 3-bromobenzaldehyde is coupled with a suitable propargyl equivalent under palladium catalysis. This approach could offer a broader substrate scope for creating a library of substituted analogs.

Photocatalysis: The use of visible light to drive chemical reactions is a rapidly growing field. beilstein-journals.orgresearchgate.netresearchgate.netrsc.org Photocatalytic methods could be developed for the propargylation of 3-hydroxybenzaldehyde, potentially proceeding through different mechanistic pathways that could lead to enhanced selectivity and efficiency under ambient conditions.

A comparative overview of potential synthetic strategies is presented in Table 1.

| Synthetic Strategy | Potential Advantages | Areas for Future Research |

| Organocatalysis | Metal-free, mild conditions, potential for asymmetry. | Development of specific catalysts for propargylation, exploration of enantioselective variants. |

| Palladium-Catalysis | High efficiency, broad substrate scope for analogs. | Optimization of catalyst systems, investigation of copper-free conditions. |

| Photocatalysis | Use of sustainable energy source, mild reaction conditions. | Design of suitable photosensitizers, understanding of reaction mechanisms. |

Exploration of New Catalytic Systems for Transformations

The dual functionality of this compound makes it an ideal substrate for a variety of catalytic transformations. Future research will likely focus on developing novel catalytic systems to exploit its reactivity in a controlled and selective manner.

Transformations of the Aldehyde Group: The benzaldehyde moiety can undergo a plethora of catalytic transformations. Future work could involve the use of novel catalysts for:

Asymmetric Aldol and Related Reactions: Development of new organocatalysts or metal complexes for the stereoselective addition of nucleophiles to the aldehyde.

Reductive Amination: Design of efficient catalysts for the one-pot synthesis of amines from the aldehyde, a key transformation in medicinal chemistry.

Oxidative Esterification: Exploration of green catalytic methods for the conversion of the aldehyde to an ester group.

Transformations of the Alkyne Group: The terminal alkyne is a versatile handle for a range of catalytic reactions, including:

Click Chemistry: While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is well-established, future research could focus on developing new catalysts for this reaction with improved biocompatibility for in-vivo applications.

Cycloaddition Reactions: Exploration of new metal catalysts for [2+2+2] and other cycloaddition reactions to construct complex polycyclic systems.

Hydration and Hydroamination: Development of selective catalysts for the conversion of the alkyne to ketones or enamines, respectively.

Advanced Applications in Supramolecular Chemistry

The rigid structure and hydrogen bonding capabilities of the aromatic ring, coupled with the potential for π-π stacking interactions, make this compound an interesting building block for supramolecular chemistry. nih.govnih.govnih.govresearchgate.net

Self-Assembly: Future studies could investigate the self-assembly of this compound and its derivatives into well-defined supramolecular structures such as nanofibers, vesicles, and gels. nih.gov The interplay of hydrogen bonding involving the ether oxygen and π-π stacking of the benzene (B151609) rings could be tuned by varying substituents on the aromatic ring.

Metal-Organic Frameworks (MOFs): The aldehyde and alkyne functionalities can be post-synthetically modified within a MOF structure. nih.govnih.govmdpi.comresearchgate.net this compound could be incorporated as a linker or a guest molecule in MOFs. The aldehyde group could be used to graft other molecules onto the framework, while the alkyne could participate in solid-state reactions. This could lead to the development of MOFs with tunable porosity, catalytic activity, or sensing capabilities.

Potential supramolecular architectures are summarized in Table 2.

| Supramolecular Architecture | Key Interactions | Potential Applications |

| Self-Assembled Nanostructures | Hydrogen bonding, π-π stacking. | Drug delivery, sensing, templating. |

| Metal-Organic Frameworks (MOFs) | Coordination bonds, post-synthetic modification. | Gas storage, catalysis, chemical sensing. |

Integration into Advanced Drug Delivery Systems

The unique chemical handles of this compound make it a promising candidate for integration into advanced drug delivery systems. qub.ac.ukresearchgate.netnih.govnih.govmdpi.com

pH-Responsive Nanoparticles: Benzaldehyde-functionalized polymers have been shown to form pH-responsive nanoparticles. qub.ac.ukresearchgate.net The aldehyde group can form an acid-labile Schiff base or acetal linkage with a drug molecule. In the acidic environment of a tumor or endosome, this linkage can be cleaved, leading to the targeted release of the drug. The propargyl group on this compound provides an additional site for modification, for example, by attaching a targeting ligand via click chemistry to enhance the specificity of the drug delivery system.

Stimuli-Responsive Systems: The alkyne group can be used to conjugate the molecule to polymers or other scaffolds to create stimuli-responsive materials. For example, it could be incorporated into a hydrogel that releases a drug in response to a specific biological trigger.

High-Throughput Screening and Combinatorial Chemistry Approaches

The structural features of this compound make it an excellent scaffold for the generation of compound libraries for high-throughput screening (HTS). nih.govnih.govresearchgate.neteurekaselect.comscienceopen.com

Multicomponent Reactions (MCRs): The aldehyde group can participate in various MCRs, such as the Passerini and Ugi reactions. rsc.orgwikipedia.orgmdpi.comresearchgate.netnih.gov By reacting this compound with a variety of isocyanides, carboxylic acids, and amines, large and diverse libraries of complex molecules can be rapidly synthesized.

Combinatorial Libraries: The alkyne functionality can be further elaborated using click chemistry or other coupling reactions to add another layer of diversity to the generated libraries. These libraries can then be screened for biological activity against a wide range of therapeutic targets.

An overview of potential combinatorial approaches is provided in Table 3.

| Combinatorial Approach | Key Reaction | Generated Scaffold |

| Passerini Reaction | Aldehyde, Isocyanide, Carboxylic Acid | α-Acyloxy Amide |

| Ugi Reaction | Aldehyde, Isocyanide, Carboxylic Acid, Amine | Bis-amide |

| Click Chemistry | Alkyne, Azide (B81097) | 1,2,3-Triazole |

常见问题

Q. Basic

- ¹H/¹³C NMR : Identify aldehyde proton (δ ~9.8–10.0 ppm) and propargyloxy group (δ ~4.7 ppm for –O–CH₂–C≡CH). Carbonyl carbon appears at δ ~190 ppm in ¹³C NMR.

- IR Spectroscopy : Confirm C=O stretch (~1700 cm⁻¹) and C≡C stretch (~2100 cm⁻¹).

- Mass Spectrometry : Molecular ion peak at m/z ≈ 162 (C₁₀H₈O₂⁺) .

Discrepancies in spectral data (e.g., split aldehyde peaks) may indicate impurities or tautomerism; repeat under anhydrous conditions or use deuterated solvents.

How do computational docking studies inform the potential biological activity of derivatives of this compound?

Advanced

Derivatives like phenoxymethylbenzoimidazoles (e.g., compound 9c in ) are docked into target proteins (e.g., enzymes) using software such as AutoDock Vina. Key parameters:

- Binding affinity : ≤−7.0 kcal/mol suggests strong interaction.

- Pose analysis : Align aldehyde/heterocyclic moieties with active-site residues (e.g., hydrogen bonds with catalytic serine).

Validate docking results with in vitro assays (e.g., IC₅₀ measurements) to correlate computational predictions with experimental activity .

What safety precautions are critical when handling propargyl bromide during the synthesis of this compound?

Q. Basic

- Ventilation : Use fume hoods to avoid inhalation (propargyl bromide is toxic and volatile).

- PPE : Nitrile gloves, goggles, and lab coats.

- First aid : For skin contact, wash with soap/water; for eye exposure, rinse ≥15 minutes .

- Waste disposal : Neutralize with 10% sodium thiosulfate before disposal.

What strategies resolve contradictions in experimental yields or spectral data when synthesizing derivatives under varying conditions?

Q. Advanced

- Controlled experiments : Vary one parameter (e.g., solvent polarity, catalyst loading) while holding others constant. For example, replacing acetone with DMF may increase yield but introduce side reactions.

- Statistical analysis : Use Design of Experiments (DoE) to identify significant factors.

- Cross-validation : Compare NMR/IR data with computational simulations (e.g., Gaussian for predicted spectra) .

How to validate the crystallographic structure of this compound using SHELX software?

Q. Advanced

- Data collection : Use high-resolution (≤1.0 Å) X-ray data.

- Refinement in SHELXL :

- Assign anisotropic displacement parameters for non-H atoms.

- Apply restraints for propargyl group geometry (C≡C bond length ≈1.20 Å).

- Validate via checkCIF to ensure no alerts (e.g., ADP mismatches).

- Final metrics : R₁ < 0.05, wR₂ < 0.10, and data-to-parameter ratio >10 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。